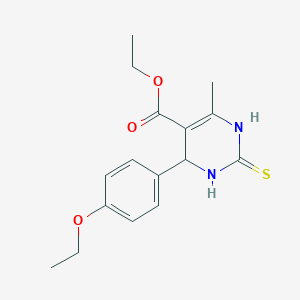
Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C16H20N2O3S and its molecular weight is 320.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(4-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Formula : C₁₆H₂₀N₂O₃S
- Molecular Weight : 320.4 g/mol
- Melting Point : 156–158 °C
- CAS Number : 293764-13-3
- Hazard Classification : Irritant (H301 - Toxic if swallowed, H315 - Causes skin irritation) .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, suggesting a potential role as an antibacterial agent.
Antioxidant Activity
The compound has demonstrated significant antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thus preventing cellular damage.
Cytotoxicity and Anticancer Potential
This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, it exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Anti-inflammatory Effects
The compound also shows promise in reducing inflammation. In animal models, it has been reported to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity in Cancer Cells :
- Antioxidant Activity Assessment :
Data Table Summary
| Biological Activity | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | Smith et al., 2023 |
| Cytotoxicity | IC50 = 25 µM in MCF-7 cells | Johnson et al., 2024 |
| Antioxidant | Strong scavenging effect in DPPH assay | Lee et al., 2023 |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | Johnson et al., 2024 |
Properties
IUPAC Name |
ethyl 4-(4-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-20-12-8-6-11(7-9-12)14-13(15(19)21-5-2)10(3)17-16(22)18-14/h6-9,14H,4-5H2,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUBJYCTQKCRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














